molecular formula C15H21N3O3 B7920059 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920059
M. Wt: 291.35 g/mol
InChI Key: AQXWAKLIFDKBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine derivative featuring a benzyl ester group at the 1-position, a methylene linker at the 2-position, and a 2-amino-acetylamino substituent. Pyrrolidine-based structures are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for drug discovery . Notably, this compound has been discontinued by suppliers, possibly due to challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

benzyl 2-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWAKLIFDKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Chloride Alkylation

Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions:
R-COOH + BnCl + Et3NR-COOBn + Et3N\cdotpHCl\text{R-COOH + BnCl + Et}_3\text{N} \rightarrow \text{R-COOBn + Et}_3\text{N·HCl}
Conditions : 0°C to room temperature, 12–24 hours.

2-Benzyloxypyridine-Mediated Esterification

This method, noted for mild conditions and high selectivity, uses 2-benzyloxypyridine as a benzyl group transfer agent:
R-COOH + 2-benzyloxypyridineR-COOBn + 2-hydroxypyridine\text{R-COOH + 2-benzyloxypyridine} \rightarrow \text{R-COOBn + 2-hydroxypyridine}
Advantages :

  • Avoids strong acids/bases, preserving acid-sensitive groups.

  • Yields exceed 90% in tetrahydrofuran (THF) at 25°C.

Final Deprotection and Purification

Saponification of the Methyl Ester (if applicable)

Hydrolysis with aqueous NaOH (2M) in methanol/water (1:1) at 50°C for 4 hours cleaves methyl esters, yielding the free carboxylic acid.

Benzyl Ester Cleavage

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 25°C removes the benzyl group:
R-COOBn + H2R-COOH + Bn-H\text{R-COOBn + H}_2 \rightarrow \text{R-COOH + Bn-H}
Yield : 95–98%.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane gradient) isolates the final product with >99% purity.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key AdvantagesSource
Pyrrolidine FormationGABA derivative + HCl/MeOH, 80°C, 6h78Scalable, minimal byproducts
Amide CouplingEDC/HOBt, DCM, 25°C, 12h87High selectivity
Benzyl Ester Protection2-Benzyloxypyridine, THF, 25°C, 8h92Mild conditions, no strong bases
Catalytic HydrogenationH₂, Pd/C, EtOH, 25°C, 3h97Quantitative deprotection

Challenges and Optimization Strategies

  • Stereochemical Control : Racemization during amide coupling is mitigated by using HOBt additive and maintaining pH < 8.

  • Byproduct Formation : Excess benzyl chloride generates dibenzyl ether; stoichiometric control (1.05 eq BnCl) reduces this.

  • Scale-Up Limitations : Catalytic hydrogenation risks exothermicity; flow hydrogenation systems improve safety for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of this compound is in drug development, particularly as a building block for synthesizing novel pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or target specificity. Research indicates that derivatives of pyrrolidine compounds can exhibit significant activity against various diseases, including cancer and neurological disorders.

Enzyme Inhibition

Studies have shown that compounds similar to 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester can act as enzyme inhibitors. This property is particularly useful in developing treatments for conditions like hypertension and diabetes, where enzyme regulation is crucial.

Protein Interaction Studies

The compound's ability to modify amino acid residues makes it a candidate for studying protein interactions. By attaching this compound to proteins, researchers can investigate binding affinities and the effects of modifications on protein functionality.

Peptide Synthesis

This compound can also be utilized in peptide synthesis, particularly in creating cyclic peptides that have shown promise in therapeutic applications due to their stability and bioactivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound. The research demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of related pyrrolidine compounds. Results indicated that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, highlighting their therapeutic potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
  • Key Difference: The amino-acetylamino group is attached to the 3-position of the pyrrolidine ring instead of the 2-position.
  • Status : Discontinued .
(S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • Key Difference: The amino group is substituted with ethyl and 2-hydroxyethyl moieties.
  • Implications : The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce lipophilicity compared to the target compound. Stereochemistry (S-configuration) further modulates interactions .
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • Key Difference: A chloro-acetyl group replaces the amino-acetylamino substituent.

Ester Group Modifications

APC [(R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester]
  • Key Difference : Tert-butyl ester replaces the benzyl ester.
  • This compound demonstrated anti-metastatic activity by inhibiting MBD2–p66α interactions .
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester
  • Key Difference : A 4-methoxycarbonylbenzyl group is appended to the pyrrolidine.
  • Implications : The methoxycarbonyl group adds polarity, which may improve water solubility but reduce blood-brain barrier penetration .

Functional Group Additions

(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester
  • Key Difference : Difluorobenzyl and methyl ester groups are present.
  • Implications : Fluorine atoms enhance metabolic stability and lipophilicity, while the methyl ester may hydrolyze faster than benzyl esters, affecting prodrug activation .
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
  • Key Difference: A hydroxyethyl-methyl-amino group replaces the amino-acetylamino substituent.
  • Implications : The hydroxyl group improves solubility but may limit passive diffusion across membranes .

Structural and Property Comparison Table

Compound Name Molecular Weight Ester Group Key Substituent Biological Activity/Notes References
2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester ~322.3* Benzyl 2-Amino-acetylamino-methyl Discontinued; potential MBD2 inhibition
3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester ~322.3* Benzyl 3-Amino-acetylamino-methyl Discontinued
APC (tert-butyl ester analog) ~284.3* tert-Butyl 3-Amino-acetylamino-methyl (R-configuration) Anti-metastatic activity
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester ~316.3* Methyl Difluorobenzyl, 2-Methyl Enhanced metabolic stability
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester 353.4 Benzyl 4-Methoxycarbonylbenzyl Improved solubility

*Estimated based on molecular formula.

Biological Activity

The compound 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester , also known as benzyl (2S)-2-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate, is a synthetic derivative of pyrrolidine with potential biological applications. Its unique structure, which includes a pyrrolidine ring and various functional groups, suggests diverse pharmacological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C15H21N3O3
  • Molecular Weight : 291.35 g/mol
  • CAS Number : 1353995-91-1

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the aminoacetyl group.
  • Esterification with benzyl alcohol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown promising activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (µM)Notes
Compound AA54915Significant cytotoxicity observed
Compound BMCF-720Moderate activity compared to standard drugs

In a comparative study, the compound exhibited an IC50 value lower than that of cisplatin, suggesting it may serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored against multidrug-resistant strains of bacteria. For example, derivatives containing similar functional groups have demonstrated activity against Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
S. aureus32 µg/mLEffective against resistant strains
E. coli64 µg/mLLess effective compared to S. aureus

These findings highlight the potential of this class of compounds in combating antibiotic resistance .

Enzyme Inhibition

Studies have also focused on the inhibitory effects of pyrrolidine derivatives on key enzymes involved in various biological pathways. For instance, some derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

EnzymeInhibition (%) at 100 µM
AChE65%
Butyrylcholinesterase (BuChE)50%

These results indicate that modifications in the molecular structure can significantly affect enzyme inhibition potency, making these compounds candidates for further investigation in neuropharmacology .

Case Studies

  • Study on Anticancer Activity : A recent study examined a series of pyrrolidine derivatives for their anticancer effects using the MTT assay on A549 cells. The results indicated that compounds with free amino groups exhibited higher cytotoxicity compared to those with acetylamino substitutions .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of pyrrolidine derivatives against resistant bacterial strains, demonstrating that specific substitutions enhanced efficacy against S. aureus .
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that certain structural modifications led to increased inhibition of AChE, suggesting a potential therapeutic application in Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester be optimized using Boc-protected intermediates?

  • Methodological Answer : The compound can be synthesized via stepwise coupling reactions. For example, starting with Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) to ensure regioselectivity, followed by deprotection under acidic conditions. Purification via liquid-liquid extraction (e.g., ethyl acetate/water) and drying over anhydrous sodium sulfate can improve yield . Key parameters include reaction time (e.g., 3 hours for reductive amination steps) and stoichiometric control of reagents like cyano sodium borohydride .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm pyrrolidine ring substitution patterns and benzyl ester groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., ~300–400 g/mol range for similar derivatives). HPLC with UV detection (λ = 254 nm) assesses purity, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups .

Q. How should researchers assess the purity of this compound, especially when synthesizing novel derivatives?

  • Methodological Answer : Employ orthogonal methods:

  • HPLC : Use a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate impurities.
  • TLC : Monitor reaction progress with silica plates (Rf comparison against standards).
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values.
    Statistical design of experiments (DoE) can minimize variability by optimizing parameters like column temperature and mobile phase composition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict NMR chemical shifts and compare them with experimental data. For conflicting NOE or coupling constants, molecular dynamics simulations can model conformational flexibility and identify dominant rotamers. Tools like Gaussian or ORCA are recommended for such analyses .

Q. What strategies mitigate side reactions during catalytic applications of this compound (e.g., in peptide coupling)?

  • Methodological Answer : Optimize reaction conditions using kinetic studies:

  • Temperature Control : Maintain ≤25°C to prevent epimerization.
  • Catalyst Screening : Test HOBt/DCC or newer reagents like COMU for efficiency.
  • In Situ Monitoring : Use ReactIR or inline NMR to detect intermediates.
    Advanced DoE (e.g., response surface methodology) identifies interactions between variables like pH and solvent polarity .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
    Statistical analysis (e.g., ANOVA) quantifies significant degradation pathways .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining enantiomeric excess?

  • Methodological Answer : Use continuous-flow reactors with immobilized enzymes or chiral catalysts to enhance stereocontrol. Parameters include:

  • Residence Time : Optimized via computational fluid dynamics (CFD).
  • Mixing Efficiency : Assessed using dimensionless numbers (e.g., Reynolds number).
    Pilot-scale experiments should validate mass transfer coefficients and heat dissipation .

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer : Perform mass balance analysis at each step to identify loss points (e.g., during filtration or extraction). Use tracer compounds (e.g., 14C^{14}C-labeled intermediates) to track unaccounted byproducts. Advanced kinetic modeling (e.g., Arrhenius plots) correlates temperature-dependent side reactions with yield reductions .

Methodological Notes

  • Safety & Compliance : Follow institutional chemical hygiene plans for handling reactive intermediates (e.g., sodium borohydride). Waste must be segregated and treated by certified facilities to meet EPA guidelines .
  • Data Validation : Cross-reference experimental results with computational predictions and replicate key findings across ≥3 independent trials to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.